Triallylmethylsilane

Description

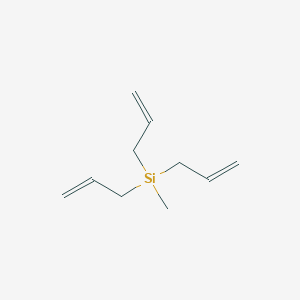

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl-tris(prop-2-enyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18Si/c1-5-8-11(4,9-6-2)10-7-3/h5-7H,1-3,8-10H2,4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFCCVNTYPIUJDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](CC=C)(CC=C)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70340647 | |

| Record name | Triallylmethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70340647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1112-91-0 | |

| Record name | Triallylmethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70340647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triallyl(methyl)silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Triallylmethylsilane: A Comprehensive Technical Guide for Advanced Applications

An In-depth Exploration of a Versatile Organosilicon Compound for Researchers, Scientists, and Drug Development Professionals

Triallylmethylsilane, a key organosilicon compound, presents a versatile platform for a multitude of applications in organic synthesis and polymer chemistry. This guide provides a comprehensive overview of its fundamental properties, synthesis, characterization, and diverse applications, grounded in established scientific principles and practical insights.

Core Properties of this compound

A foundational understanding of a chemical compound begins with its essential identifiers and physical characteristics. This compound is no exception.

| Property | Value | Source(s) |

| CAS Number | 1112-91-0 | [1][2] |

| Molecular Formula | C10H18Si | [1][2] |

| Molecular Weight | 166.34 g/mol | [1][2] |

| Appearance | Transparent liquid | [1][2] |

| Boiling Point | 95 °C (52 mmHg) | [1][2] |

| Density | 0.775 g/cm³ | [1][2] |

| Flash Point | 22 °C | [1][2] |

Synthesis of this compound: A Practical Approach

The synthesis of this compound is most commonly and efficiently achieved through the Grignard reaction. This method involves the reaction of a suitable chlorosilane with an allyl Grignard reagent, offering a reliable route to the desired product. The causality behind this choice of reaction lies in the high nucleophilicity of the Grignard reagent, which readily attacks the electrophilic silicon center of the chlorosilane, leading to the formation of a stable carbon-silicon bond.

Experimental Protocol: Synthesis via Grignard Reaction

This protocol outlines a standard laboratory procedure for the synthesis of this compound.

Materials:

-

Methyltrichlorosilane (CH₃SiCl₃)

-

Magnesium turnings

-

Allyl bromide (CH₂=CHCH₂Br)

-

Anhydrous diethyl ether

-

Anhydrous toluene

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation of Allylmagnesium Bromide (Grignard Reagent):

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium surface.

-

Add a solution of allyl bromide in anhydrous diethyl ether dropwise from the dropping funnel. The reaction is exothermic and should be controlled by the rate of addition.

-

After the addition is complete, reflux the mixture for 30 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with Methyltrichlorosilane:

-

Cool the Grignard reagent solution in an ice bath.

-

Add a solution of methyltrichlorosilane in anhydrous diethyl ether dropwise to the cooled Grignard reagent. A white precipitate of magnesium salts will form.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours.

-

-

Work-up and Purification:

-

Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent by rotary evaporation.

-

Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

-

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

Expected ¹H NMR (CDCl₃, 300 MHz):

-

δ 5.8-6.0 ppm (m, 3H): Protons on the internal carbon of the allyl groups (-CH=).

-

δ 4.8-5.0 ppm (m, 6H): Terminal protons of the allyl groups (=CH₂).

-

δ 1.5-1.7 ppm (d, 6H): Protons on the methylene groups adjacent to the silicon atom (-Si-CH₂-).

-

δ 0.0-0.1 ppm (s, 3H): Protons of the methyl group attached to the silicon atom (Si-CH₃).

Expected ¹³C NMR (CDCl₃, 75 MHz):

-

δ 134-135 ppm: Internal carbons of the allyl groups (-CH=).

-

δ 114-115 ppm: Terminal carbons of the allyl groups (=CH₂).

-

δ 20-22 ppm: Methylene carbons adjacent to the silicon atom (-Si-CH₂-).

-

δ -5 to -7 ppm: Methyl carbon attached to the silicon atom (Si-CH₃).

Applications in Polymer Chemistry

The presence of three reactive allyl groups makes this compound a valuable monomer and crosslinking agent in polymer synthesis.

Crosslinking Agent in Silicone Elastomers

This compound can be incorporated into silicone polymer backbones to introduce pendant allyl groups. These groups can then undergo crosslinking reactions, typically through hydrosilylation with a silicon hydride-containing crosslinker, to form a stable three-dimensional network. This process is fundamental to the curing of some silicone elastomers, imparting them with enhanced mechanical strength, thermal stability, and chemical resistance.[3][4][5][6][7]

Caption: Crosslinking of silicone polymers using this compound.

Monomer in Radical Polymerization

The allyl groups of this compound can participate in radical polymerization, although they are generally less reactive than vinyl monomers.[8][9][10][11] This can lead to the formation of highly crosslinked polymers or the incorporation of silicon-containing moieties into polymer chains, thereby modifying the properties of the final material. The resulting polymers may exhibit improved thermal stability and hydrophobicity.

Applications in Organic Synthesis

The reactivity of the allyl groups in this compound also makes it a useful reagent in organic synthesis.

Thiol-Ene Click Chemistry

The allyl groups of this compound are excellent substrates for the thiol-ene "click" reaction.[12][13][14][15] This reaction, which proceeds via a radical mechanism, allows for the efficient and regioselective addition of thiols across the double bonds. This provides a powerful method for the functionalization of the silane with a wide variety of sulfur-containing molecules, opening up avenues for the synthesis of novel organosilicon compounds with tailored properties.[2][12][13][14][15]

Caption: Thiol-ene reaction with this compound.

Safety and Handling

This compound is a flammable liquid and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. It is important to avoid contact with skin and eyes and to prevent inhalation of vapors. Store in a cool, dry place away from sources of ignition.

Conclusion

This compound is a versatile and valuable compound for researchers in both polymer chemistry and organic synthesis. Its trifunctional nature allows for its use as a crosslinking agent to enhance the properties of silicone elastomers and as a monomer for the creation of novel silicon-containing polymers. Furthermore, its reactivity in thiol-ene click chemistry provides a robust platform for the synthesis of functionalized organosilanes. A thorough understanding of its synthesis, characterization, and reactivity is key to unlocking its full potential in the development of advanced materials and complex molecules.

References

- 1. Allyltrimethylsilane(762-72-1) 1H NMR spectrum [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. One reaction to make highly stretchable or extremely soft silicone elastomers from easily available materials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. rubberworld.com [rubberworld.com]

- 6. Silane Crosslinker & Silazanes, Silicone Rubber Crosslinking Agents [cfmats.com]

- 7. howrensilicones.com [howrensilicones.com]

- 8. Radical polymerization - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Radical chemistry in polymer science: an overview and recent advances - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. Thiol-ene reaction - Wikipedia [en.wikipedia.org]

- 13. The Use of the Thiol-Ene Addition Click Reaction in the Chemistry of Organosilicon Compounds: An Alternative or a Supplement to the Classical Hydrosilylation? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthetic Applications of Intramolecular Thiol-Ene “Click” Reactions [mdpi.com]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Characterization of Triallylmethylsilane

Abstract

Triallylmethylsilane (CAS 1112-91-0), a key organosilicon compound, serves as a versatile chemical intermediate in the synthesis of advanced silicone-based materials and specialty chemicals.[1][2] Its unique structure, featuring a central silicon atom bonded to one methyl group and three reactive allyl groups, makes it an invaluable building block in polymer science and organic synthesis. Accurate and comprehensive characterization of this molecule is paramount for quality control and for understanding its reactivity. This guide provides a detailed analysis of the expected spectroscopic signature of this compound, leveraging foundational principles of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While direct, published experimental spectra are not consistently available in public databases, this document synthesizes established spectroscopic theory and data from analogous compounds to present a robust, predictive framework for researchers, scientists, and drug development professionals.

Molecular Structure and Spectroscopic Implications

To interpret the spectroscopic data of this compound, we must first analyze its molecular structure. The molecule consists of a central silicon atom bonded to four distinct groups: one methyl group and three identical allyl groups.

-

Molecular Formula: C₁₀H₁₈Si[1]

-

Molecular Weight: 166.34 g/mol [2]

-

IUPAC Name: methyl-tris(prop-2-en-1-yl)silane[2]

The symmetry of the molecule dictates that the three allyl groups are chemically equivalent. This simplifies the expected NMR spectra, as corresponding protons and carbons in each allyl chain will be magnetically equivalent and resonate at the same chemical shifts.

References

An In-Depth Technical Guide to the Physical and Chemical Properties of Methyltriallylsilane

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Versatile Organosilicon Building Block

Methyltriallylsilane (MTAS), systematically named methyl-tris(prop-2-enyl)silane, is a tetraorganosilane characterized by a central silicon atom bonded to one methyl group and three reactive allyl groups. This unique structure imbues MTAS with a versatile chemical reactivity, making it a valuable precursor and intermediate in the synthesis of a wide array of organosilicon compounds and polymers. Its applications span from the development of novel silicone-based materials to its use as a crosslinking agent and a building block in complex organic synthesis.[1] This guide provides a comprehensive overview of the core physical and chemical properties of methyltriallylsilane, offering insights into its characterization, reactivity, and safe handling for professionals in research and development.

Part 1: Core Physical and Spectroscopic Properties

A thorough understanding of the physical and spectroscopic properties of methyltriallylsilane is fundamental to its application and manipulation in a laboratory setting. These properties dictate its handling, purification, and analytical characterization.

Physicochemical Data Summary

The key physical properties of methyltriallylsilane are summarized in the table below, compiled from various chemical data sources.

| Property | Value |

| Molecular Formula | C₁₀H₁₈Si |

| Molecular Weight | 166.34 g/mol |

| Appearance | Colorless, transparent liquid |

| Boiling Point | 95 °C at 52 mmHg |

| Density | 0.775 - 0.8055 g/cm³ |

| Refractive Index (n²⁰/D) | 1.4661 - 1.4681 |

| Flash Point | 22 °C |

| Solubility | Soluble in common organic solvents (e.g., ethers, alkanes) |

Spectroscopic Characterization: The Fingerprint of Methyltriallylsilane

Spectroscopic techniques are indispensable for confirming the identity and purity of methyltriallylsilane. Below is a summary of the expected spectroscopic signatures.

-

¹H NMR: The proton NMR spectrum of methyltriallylsilane is expected to show characteristic signals for the methyl and allyl protons. The methyl protons (Si-CH₃) would appear as a singlet in the upfield region, typically around 0 ppm. The allyl protons would exhibit more complex multiplets:

-

The protons on the carbon adjacent to the silicon (Si-CH₂-) would likely appear as a doublet.

-

The vinyl protons (-CH=CH₂) would show complex splitting patterns in the alkene region of the spectrum (typically 4.5-6.5 ppm).

-

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the methyl carbon and the three carbons of the allyl group, providing further structural confirmation.

The IR spectrum of methyltriallylsilane is characterized by absorption bands corresponding to its key functional groups. A study involving the thiol-ene reaction of methyltriallylsilane reported the following characteristic IR bands for the starting material: 3073, 3057, 2949, 2921, 2879, 1630, 1478, 1438, 1250, 1180, 990, 878, 850, 738, and 691 cm⁻¹.[2] These can be assigned as follows:

-

~3073 cm⁻¹: =C-H stretching of the allyl groups.

-

~2949, 2921, 2879 cm⁻¹: C-H stretching of the methyl and methylene groups.

-

~1630 cm⁻¹: C=C stretching of the allyl groups.

-

~1438, 1418 cm⁻¹: CH₂ scissoring.

-

~990, 907 cm⁻¹: =CH₂ and =CH out-of-plane bending (wagging).

-

~878, 738 cm⁻¹: Si-C stretching and CH₂ rocking.

Caption: Relationship between the molecular structure of methyltriallylsilane and its characteristic IR absorption bands.

Mass spectrometry of methyltriallylsilane would show a molecular ion peak (M⁺) corresponding to its molecular weight (166.34 g/mol ). The fragmentation pattern would be expected to show losses of methyl (M-15) and allyl (M-41) groups, which are characteristic of such organosilicon compounds.

Part 2: Chemical Properties and Reactivity

The three allyl groups of methyltriallylsilane are the primary sites of its chemical reactivity, allowing it to participate in a variety of addition and polymerization reactions.

Hydrosilylation

Hydrosilylation, the addition of a Si-H bond across a double or triple bond, is a cornerstone of organosilicon chemistry. While methyltriallylsilane itself does not contain a Si-H bond, its allyl groups can readily undergo hydrosilylation with other silanes, such as polymethylhydrosiloxane, in the presence of a platinum catalyst like Karstedt's catalyst.[3] This reaction is fundamental for the synthesis of more complex organosilicon structures and for the crosslinking of silicone polymers.[3][4]

Caption: General workflow for the hydrosilylation of an allyl group on methyltriallylsilane.

Thiol-Ene "Click" Reaction

The allyl groups of methyltriallylsilane can participate in radical-mediated thiol-ene reactions. This "click" chemistry approach allows for the efficient and regioselective addition of thiols across the double bonds, typically in an anti-Markovnikov fashion.[5][6][7][8] This reaction is often initiated by UV light or a radical initiator like AIBN and proceeds with high yields.[9] It provides a powerful method for the synthesis of functionalized organosilicon compounds.[2][6]

Experimental Protocol: Radical-Initiated Thiol-Ene Addition to Methyltriallylsilane [2]

-

Reaction Setup: In a round-bottom flask under an inert argon atmosphere, dissolve methyltriallylsilane (1 equivalent) and the desired thiol (3 equivalents) in a suitable dry solvent such as THF or pentane.

-

Initiator Addition: Add a catalytic amount of a radical initiator, for example, azobisisobutyronitrile (AIBN).

-

Reaction Conditions: Heat the reaction mixture to an appropriate temperature (e.g., 85 °C for AIBN initiation) and stir for several hours. Alternatively, the reaction can be initiated by UV irradiation at room temperature.[9]

-

Work-up and Purification: After the reaction is complete (monitored by TLC or GC), remove the solvent under reduced pressure to obtain the crude product. The product can then be purified by column chromatography or distillation.

Rationale for Experimental Choices:

-

An inert atmosphere is crucial to prevent side reactions with oxygen, which can interfere with radical processes.

-

The use of a slight excess of the thiol can help to ensure complete conversion of the allyl groups.

-

The choice of initiator and temperature depends on the specific reactants and desired reaction rate. AIBN is a common choice for thermal initiation, while photoinitiators are used for UV-induced reactions.

Polymerization

The trifunctionality of methyltriallylsilane makes it an excellent monomer or crosslinking agent in various polymerization reactions.

-

Radical Polymerization: The allyl groups can undergo radical polymerization, although this is generally less controlled than other methods.

-

Ziegler-Natta Polymerization: As an α-olefin, the allyl groups of methyltriallylsilane can potentially be polymerized using Ziegler-Natta catalysts, which are known for producing stereoregular polymers.[10]

-

Metathesis Polymerization: Acyclic diene metathesis (ADMET) polymerization is a powerful technique for the synthesis of unsaturated polymers. Methyltriallylsilane, being a tri-functional diene (if considering two of the three allyl groups reacting), could be used to create cross-linked polyolefin networks.

Part 3: Safety and Handling

Methyltriallylsilane is a flammable liquid and an irritant. Proper safety precautions are essential when handling this compound.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.

-

Fire Safety: Keep away from heat, sparks, and open flames. Store in a flammables-approved cabinet.

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.

Conclusion: A Multifaceted Tool for Organosilicon Chemistry

Methyltriallylsilane stands out as a highly versatile and reactive building block in the field of organosilicon chemistry. Its three allyl groups provide multiple reaction sites for hydrosilylation, thiol-ene additions, and various polymerization techniques. A solid understanding of its physical properties, spectroscopic signatures, and chemical reactivity, coupled with stringent adherence to safety protocols, will enable researchers and developers to fully harness the potential of this valuable compound in the creation of novel materials and complex molecular architectures.

References

- 1. DSpace [dr.lib.iastate.edu]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Cross-Linking Agent - Qingdao Hengda Chemical New Material Co., Ltd. [hengdasilane.com]

- 5. Thiol-ene reaction - Wikipedia [en.wikipedia.org]

- 6. The Use of the Thiol-Ene Addition Click Reaction in the Chemistry of Organosilicon Compounds: An Alternative or a Supplement to the Classical Hydrosilylation? | MDPI [mdpi.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. chemistry.illinois.edu [chemistry.illinois.edu]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility and Stability of Triallylmethylsilane

Introduction

Triallylmethylsilane (CH₃Si(CH₂CH=CH₂)₃), a key organosilicon compound, serves as a versatile intermediate in a multitude of organic and organometallic synthetic pathways.[1] Its trifunctional allylic structure allows for its use in cross-linking applications, as a precursor for functionalized silicones, and in the synthesis of complex molecular architectures.[1][2] A thorough understanding of its solubility and stability is paramount for its effective handling, storage, and application in research and development. This guide provides a comprehensive overview of the physicochemical properties of this compound, with a focus on its solubility in common laboratory solvents and its stability under various conditions.

I. Physicochemical Properties and Solubility Profile

This compound is a flammable, colorless liquid.[3] A precise, experimentally determined quantitative solubility profile in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on its molecular structure—a central silicon atom bonded to a methyl group and three nonpolar allyl groups—a qualitative solubility profile can be predicted based on the "like dissolves like" principle.[4]

Table 1: Qualitative and Estimated Quantitative Solubility of this compound

| Solvent Class | Solvent | Polarity | Expected Solubility | Estimated Quantitative Solubility ( g/100 mL at 25°C) |

| Nonpolar Aprotic | Hexane | Low | Miscible | > 50 |

| Toluene | Low | Miscible | > 50 | |

| Polar Aprotic | Diethyl Ether | Low | Miscible | > 50 |

| Tetrahydrofuran (THF) | Medium | Miscible | > 50 | |

| Dichloromethane (DCM) | Medium | Miscible | > 50 | |

| Chloroform | Medium | Miscible | > 50 | |

| Ethyl Acetate | Medium | Soluble | 10 - 50 | |

| Acetone | High | Soluble | 10 - 50 | |

| Acetonitrile (MeCN) | High | Moderately Soluble | 1 - 10 | |

| Dimethylformamide (DMF) | High | Sparingly Soluble | < 1 | |

| Dimethyl Sulfoxide (DMSO) | High | Sparingly Soluble | < 1[5] | |

| Polar Protic | Methanol | High | Sparingly Soluble | < 1 |

| Ethanol | High | Sparingly Soluble | < 1 | |

| Water | High | Insoluble | < 0.1 |

Rationale Behind Solubility Profile:

The nonpolar nature of the allyl and methyl groups suggests high miscibility with nonpolar solvents like hexane and toluene.[4] The molecule lacks functional groups capable of hydrogen bonding, leading to poor solubility in polar protic solvents such as water and alcohols.[6] For polar aprotic solvents, miscibility is expected to decrease as the polarity of the solvent increases. While highly soluble in less polar aprotic solvents like THF and DCM, its solubility is likely to be lower in highly polar aprotic solvents like DMF and DMSO.

Experimental Protocol for Quantitative Solubility Determination

For applications requiring precise solubility data, experimental determination is essential. The isothermal shake-flask method is a reliable technique.

Methodology:

-

Preparation: Add an excess of this compound to a known volume of the desired solvent in a sealed vial at a constant temperature (e.g., 25°C).

-

Equilibration: Agitate the mixture using a mechanical shaker or magnetic stirrer for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Allow the mixture to stand undisturbed for at least 24 hours at the same constant temperature to allow any undissolved solute to settle.

-

Sampling: Carefully extract a known volume of the supernatant (the clear, saturated solution) using a calibrated pipette.

-

Quantification:

-

Gravimetric Analysis: Weigh the collected aliquot, then evaporate the solvent under reduced pressure and weigh the remaining this compound residue.

-

Chromatographic Analysis (GC-FID): Dilute the aliquot with a suitable solvent and quantify the concentration of this compound using Gas Chromatography with Flame Ionization Detection (GC-FID) against a pre-prepared calibration curve.

-

-

Calculation: Determine the solubility in g/100 mL or other desired units.

Caption: Workflow for determining the solubility of this compound.

II. Chemical Stability of this compound

The stability of this compound is influenced by several factors, including the presence of moisture, acids, bases, oxidizing agents, and light.

A. Hydrolytic Stability

While the silicon-carbon bond is generally more stable towards hydrolysis than the silicon-oxygen bond found in alkoxysilanes, it is not entirely inert, particularly under acidic or basic conditions.[4][7]

-

Acid-Catalyzed Hydrolysis: In the presence of strong acids, the double bonds of the allyl groups can be protonated, leading to the formation of a carbocation intermediate. This can be followed by nucleophilic attack by water, potentially leading to cleavage of the Si-C bond.

-

Base-Catalyzed Hydrolysis: Strong bases can promote the cleavage of the Si-C bond, although this is generally less facile than for Si-O bonds. The presence of water is necessary for hydrolysis to occur.

The rate of hydrolysis is expected to be minimal at neutral pH and to increase under both acidic and basic conditions.[7]

Caption: Proposed hydrolytic degradation pathways of this compound.

B. Thermal Stability

Organosilanes generally exhibit good thermal stability. The thermal decomposition of this compound at elevated temperatures likely proceeds through radical mechanisms, involving homolytic cleavage of the Si-C or C-H bonds.[8] For precise determination of its thermal stability, thermogravimetric analysis (TGA) is the recommended technique.[8][9] This would identify the onset temperature of decomposition and the pattern of mass loss.

C. Oxidative Stability

The allyl groups in this compound are susceptible to oxidation, particularly in the presence of strong oxidizing agents or upon prolonged exposure to air. This can lead to the formation of epoxides, aldehydes, or other oxidation products. To mitigate oxidative degradation, it is recommended to store this compound under an inert atmosphere (e.g., nitrogen or argon).

D. Photolytic Stability

Exposure to ultraviolet (UV) radiation can induce photochemical reactions in molecules containing double bonds. The allyl groups of this compound may undergo polymerization or other rearrangements upon prolonged exposure to light. Therefore, it is advisable to store the compound in amber or opaque containers to protect it from light.[6][10]

E. Reactivity with Lewis Acids

A significant aspect of the chemical stability of allylsilanes is their reactivity with Lewis acids. This reactivity is also a cornerstone of their synthetic utility. Lewis acids can coordinate to the double bond of the allyl group, activating it towards nucleophilic attack and facilitating the cleavage of the Si-C bond.[11] This property is harnessed in reactions such as the Hosomi-Sakurai allylation.[3] Consequently, this compound will be unstable in the presence of strong Lewis acids.

III. Recommended Storage and Handling

Based on the stability profile, the following storage and handling procedures are recommended:

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from sources of ignition.[12] For long-term storage, refrigeration under an inert atmosphere is advisable. Protect from moisture, strong acids, strong bases, oxidizing agents, and light.

-

Handling: Handle in a well-ventilated area or in a fume hood. Use personal protective equipment, including safety glasses, gloves, and a lab coat. Take precautions against static discharge.

IV. Experimental Protocol for Stability Assessment

A comprehensive stability study should be conducted to establish the shelf-life and optimal storage conditions for this compound.

Methodology:

-

Sample Preparation: Aliquot pure this compound into a series of sealed vials. For solution stability studies, prepare solutions in relevant solvents.

-

Stress Conditions: Expose the samples to a range of conditions:

-

Temperature: -20°C, 4°C, 25°C (room temperature), and an elevated temperature (e.g., 40°C).

-

pH (for aqueous environments): Prepare buffered aqueous solutions at pH 4, 7, and 9 and add a small amount of this compound.

-

Light: Expose samples to a controlled light source (e.g., a photostability chamber) and compare with samples stored in the dark.[6][10]

-

-

Time Points: Analyze the samples at regular intervals (e.g., 0, 1, 3, 6, and 12 months).

-

Analysis: Use a validated stability-indicating analytical method, such as GC-FID, to quantify the remaining this compound and detect the formation of any degradation products.

-

Data Evaluation: Plot the concentration of this compound as a function of time for each condition to determine the degradation rate.

Caption: Workflow for assessing the stability of this compound.

V. Conclusion

This compound is a valuable organosilicon reagent with a solubility profile that favors nonpolar and moderately polar aprotic solvents. Its stability is contingent upon the exclusion of moisture, strong acids and bases, potent oxidizing agents, and prolonged exposure to light. A comprehensive understanding of these parameters is crucial for researchers and chemical professionals to ensure the integrity of the material and the reproducibility of their synthetic endeavors. For critical applications, the experimental determination of quantitative solubility and a thorough stability assessment are strongly recommended.

References

- 1. csustan.edu [csustan.edu]

- 2. Solubility of drugs in ethyl acetate-ethanol mixtures at various temperatures | Semantic Scholar [semanticscholar.org]

- 3. Allyltrimethylsilane CAS#: 762-72-1 [m.chemicalbook.com]

- 4. 溶剂混溶性表 [sigmaaldrich.com]

- 5. ptacts.uspto.gov [ptacts.uspto.gov]

- 6. ikev.org [ikev.org]

- 7. researchgate.net [researchgate.net]

- 8. torontech.com [torontech.com]

- 9. researchgate.net [researchgate.net]

- 10. ema.europa.eu [ema.europa.eu]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to the Safe Handling of Triallylmethylsilane (CAS 1112-91-0)

Introduction: Triallylmethylsilane (CAS 1112-91-0) is an organosilicon compound of significant interest in materials science and advanced organic synthesis.[1] Its molecular structure, featuring a central silicon atom bonded to a methyl group and three reactive allyl groups, makes it a valuable intermediate and building block for novel silicone polymers and specialized materials.[1] However, its utility in research and development is matched by a hazardous profile that demands rigorous safety protocols. This guide provides a detailed technical framework for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency management of this compound. The causality behind each procedural step is explained to foster a deep understanding of the risks and mitigation strategies, particularly in light of its high flammability, irritant properties, and the current lack of comprehensive toxicological data.

Section 1: Core Hazard Profile and Classification

This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:

-

Flammable Liquids, Category 2 (H225): Highly flammable liquid and vapor.[2]

-

Skin Irritation, Category 2 (H315): Causes skin irritation.[2]

The core danger of this substance lies in its high flammability. With a flash point of just 22°C (71.6°F), it can form explosive mixtures with air at ambient temperatures.[3][4] Its vapors are heavier than air, meaning they can travel a considerable distance along the ground to an ignition source and "flash back" to the source container.[2] Furthermore, the handling of this compound presents a significant risk of generating static electricity, which can serve as an ignition source.[2][5] Therefore, all handling procedures must be grounded in the prevention of spark generation.

Section 2: Physicochemical and Toxicological Data

A thorough understanding of a substance's properties is foundational to its safe use. The key physicochemical data for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1112-91-0 | [3][6] |

| Molecular Formula | C10H18Si | [3][6] |

| Molecular Weight | 166.34 g/mol | [6] |

| Appearance | Colorless, transparent liquid | [3][4][7] |

| Boiling Point | 95°C @ 52 mmHg | [3][4] |

| Flash Point | 22°C (71.6°F) | [3][4] |

| Density | 0.775 g/cm³ | [3][4] |

Toxicological Profile: A Critical Data Gap

A critical aspect of this compound's safety profile is the absence of comprehensive toxicological data. Authoritative safety data sheets explicitly state that "the chemical, physical, and toxicological properties have not been thoroughly investigated."[2] No data is currently available for acute oral, dermal, or inhalation toxicity, nor for carcinogenicity or mutagenicity.[2]

This data gap necessitates a highly conservative approach. The substance should be handled as if it possesses significant, uncharacterized toxicological properties. The known hazards are skin and eye irritation.[6][7] All routes of exposure—inhalation, ingestion, and dermal contact—must be rigorously avoided.

Section 3: Exposure Controls and Personal Protective Equipment (PPE)

Exposure prevention is achieved through a hierarchy of controls, starting with engineering controls and supplemented by appropriate PPE.

Engineering Controls

-

Chemical Fume Hood: All manipulations of this compound must be conducted within a certified chemical fume hood to control vapor emissions.

-

Ventilation: The laboratory must be well-ventilated. Any ventilation systems should be explosion-proof.[2][6]

-

Ignition Source Control: All sources of ignition—open flames, hot surfaces, and spark-producing equipment—must be strictly excluded from the handling area.[2][5] Use only explosion-proof electrical equipment (lighting, stir plates, etc.).[2][6]

-

Safety Showers and Eyewash Stations: These must be readily accessible and tested regularly.

Personal Protective Equipment (PPE)

The selection of PPE is the final barrier between the researcher and the chemical. The following PPE is mandatory when handling this compound.

-

Hand Protection: Wear chemical-resistant gloves. Given the lack of specific permeation data, double-gloving with nitrile gloves is a recommended baseline. Always consult the glove manufacturer's compatibility charts for specific recommendations.

-

Eye and Face Protection: Chemical safety goggles in combination with a face shield are required to protect against splashes.[6][7][8]

-

Skin and Body Protection: A flame-retardant, anti-static lab coat must be worn and fully fastened.[2] Full-length pants and closed-toe shoes are required.

-

Respiratory Protection: A NIOSH-approved respirator with organic vapor cartridges should be used if there is a risk of inhalation, such as during a spill cleanup outside of a fume hood.[8]

Caption: PPE Selection Workflow for this compound.

Section 4: Protocols for Safe Handling and Storage

Adherence to strict protocols is non-negotiable.

Handling Protocol

-

Pre-Handling Assessment: Before starting, ensure the fume hood is operational, all required PPE is available and in good condition, and the locations of the nearest fire extinguisher, safety shower, and eyewash are known.

-

Grounding and Bonding: This is the most critical step to prevent static ignition. Ground and bond the container and receiving equipment before any transfer.[2][5][6] Use grounded dip pipes or bottom-filling methods to avoid splash filling.[9]

-

Use of Non-Sparking Tools: All tools used for opening or manipulating containers must be made of non-sparking materials (e.g., beryllium copper, aluminum bronze).[2][6]

-

Dispensing: Pour slowly and carefully to prevent splashing.[8] Keep containers tightly closed when not in use.[2][6]

-

Post-Handling: Wash hands and any potentially exposed skin thoroughly with soap and water after handling is complete.[2][6]

Storage Protocol

-

Location: Store in a cool, dry, and well-ventilated area designated for flammable liquids.[7][8] A dedicated, grounded flammable liquids storage cabinet is required.

-

Container: Keep the compound in its original, tightly closed container.[2][6]

-

Incompatibilities: Segregate from strong oxidizing agents and strong acids to prevent dangerous chemical reactions.[2][7]

-

Environment: Protect from direct sunlight, high temperatures, and any sources of heat or ignition.[7]

Section 5: Emergency Response Protocols

Rapid and correct response to an emergency can significantly mitigate harm.

First-Aid Measures

-

Inhalation: Immediately move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[6]

-

Skin Contact: Immediately take off all contaminated clothing.[6] Rinse the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation occurs or persists.[2][6]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[6] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[6]

Spill Management

-

Evacuate and Isolate: Immediately alert personnel in the area. Evacuate non-essential personnel and isolate the spill area.

-

Control Ignition Sources: Remove all sources of ignition from the vicinity.

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Contain and Absorb: Wearing full PPE (including respiratory protection if necessary), contain the spill. Absorb the spill with an inert, non-combustible material such as sand, vermiculite, or a commercial sorbent like Chemizorb®.[2][10]

-

Collect and Dispose: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.[10]

-

Decontaminate: Clean the spill area thoroughly.

-

Reporting: Report the incident to the appropriate environmental health and safety officer.

Caption: Emergency Response Decision Tree for a Spill.

Fire Response

-

Personnel Action: In case of fire, immediately activate the fire alarm and evacuate the area. Do not attempt to fight a large fire.

-

Extinguishing Media: For small, incipient fires, use a dry chemical, carbon dioxide (CO2), or alcohol-resistant foam extinguisher.[2][5][6]

-

Firefighter Information: Advise firefighters that the substance is highly flammable and that hazardous combustion products include carbon oxides and silicon oxides.[2] Firefighters must wear self-contained breathing apparatus (SCBA).[2][5][6]

Section 6: Waste Disposal

All materials contaminated with this compound, including empty containers and spill cleanup debris, must be treated as hazardous waste.

-

Containerization: Collect waste in a dedicated, properly sealed, and clearly labeled hazardous waste container.

-

Labeling: The label must clearly state "Hazardous Waste," "this compound," and list the associated hazards (Flammable, Irritant).

-

Disposal: Arrange for disposal through your institution's environmental health and safety (EHS) department. Do not pour this compound waste down the drain.[8] Disposal must comply with all local, state, and federal regulations.[6]

References

- 1. nbinno.com [nbinno.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. organosilicon.alfa-chemistry.com [organosilicon.alfa-chemistry.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. Precautions For Safe Use Of Organosilicon - Sylicglobal Textile Auxiliares Supplier [sylicglobal.com]

- 9. globalsilicones.org [globalsilicones.org]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-Depth Technical Guide to Quantum Chemical Calculations for Triallylmethylsilane

This guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, spectroscopic, and reactive properties of triallylmethylsilane (TAMS). Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the theoretical underpinnings and practical methodologies for the computational analysis of this versatile organosilicon compound.

Introduction: The Significance of this compound and the Role of Computational Chemistry

This compound (C₁₀H₁₈Si) is an organosilicon compound characterized by a central silicon atom bonded to a methyl group and three allyl groups.[1][2] Its structure, featuring multiple reactive C=C double bonds and conformational flexibility, makes it a valuable precursor in polymer chemistry and materials science. Organosilicon compounds, in general, have found widespread applications in sealants, adhesives, and coatings.[3][4] Understanding the fundamental properties of TAMS at the molecular level is crucial for designing novel materials and predicting its behavior in chemical reactions.

Quantum chemical calculations offer a powerful lens through which to investigate molecules like TAMS. These in silico methods allow for the exploration of molecular geometries, vibrational frequencies, electronic properties, and reaction pathways with a high degree of accuracy, complementing and often guiding experimental work.[5] This guide will navigate the theoretical landscape and provide practical workflows for the computational study of TAMS.

Foundational Concepts: Choosing the Right Computational Tools

The accuracy of any quantum chemical calculation is contingent on the chosen theoretical method and basis set. For a molecule like TAMS, with its combination of saturated and unsaturated moieties and a second-row element (silicon), careful consideration of these choices is paramount.

Density Functional Theory (DFT): A Balance of Accuracy and Efficiency

Density Functional Theory (DFT) has emerged as the workhorse of modern computational chemistry for medium-sized molecules due to its favorable balance of computational cost and accuracy.[6][7] DFT methods approximate the complex many-electron wavefunction by utilizing the electron density, a simpler quantity. For the studies on TAMS, hybrid functionals, which mix a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional, are highly recommended.

-

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): A widely used and well-benchmarked hybrid functional suitable for a broad range of applications, including geometry optimization and vibrational analysis of organosilicon compounds.

-

M06-2X: A high-nonlocality functional that often provides improved accuracy for main-group thermochemistry, kinetics, and non-covalent interactions, which can be important for the conformational analysis of the flexible allyl groups in TAMS.[8]

Basis Sets: The Building Blocks of Molecular Orbitals

The basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set directly impacts the quality of the calculation. For silicon-containing compounds, it is crucial to use basis sets that can adequately describe the electronic structure of a second-row element.

-

Pople Style Basis Sets (e.g., 6-31G(d), 6-311+G(d,p)): These are computationally efficient and widely used. The inclusion of polarization functions (d) on heavy atoms and p-functions on hydrogens is essential for accurately describing bonding. Diffuse functions (+) are recommended when studying anions or excited states.

-

Correlation-Consistent Basis Sets (e.g., cc-pVDZ, aug-cc-pVTZ): These basis sets are designed to systematically converge towards the complete basis set limit, offering a pathway to highly accurate results, albeit at a higher computational cost.[9]

-

Specialized Basis Sets: For certain applications, specialized basis sets optimized for DFT calculations or for specific properties may be advantageous.[10][11][12]

A common and effective strategy is to perform initial geometry optimizations and frequency calculations with a smaller, computationally less demanding basis set (e.g., 6-31G(d)) and then refine the energies with a larger basis set (e.g., cc-pVTZ).

Solvation Models: Accounting for the Chemical Environment

Many chemical reactions and spectroscopic measurements are performed in solution. Implicit solvation models are a computationally efficient way to account for the bulk effects of a solvent.[2][13][14][15][16] These models treat the solvent as a continuous dielectric medium.

-

Polarizable Continuum Model (PCM): A popular and versatile model available in many quantum chemistry software packages.

-

SMD (Solvation Model based on Density): A universal solvation model that often provides accurate solvation free energies for a wide range of solvents.

Workflow for the Computational Analysis of this compound

The following section outlines a step-by-step workflow for a comprehensive computational study of TAMS.

Geometry Optimization and Conformational Analysis

The three flexible allyl groups of TAMS give rise to a complex potential energy surface with multiple local minima (conformers). Identifying the global minimum energy structure is crucial for accurate predictions of its properties.

Experimental Protocol:

-

Initial Structure Generation: Construct an initial 3D structure of this compound using a molecular builder.

-

Conformational Search: Perform a systematic or stochastic conformational search to explore the potential energy surface and identify low-energy conformers. This can be achieved using molecular mechanics force fields initially, followed by DFT refinement.

-

DFT Optimization: For each identified low-energy conformer, perform a full geometry optimization using a chosen DFT functional and basis set (e.g., B3LYP/6-31G(d)).

-

Frequency Analysis: Calculate the vibrational frequencies for each optimized structure. The absence of imaginary frequencies confirms that the structure is a true local minimum.

-

Energy Refinement: For the most stable conformers, perform single-point energy calculations with a larger basis set (e.g., M06-2X/cc-pVTZ) to obtain more accurate relative energies.

-

Boltzmann Averaging: At a given temperature, the experimentally observed properties will be a Boltzmann-weighted average of the properties of the individual conformers.

dot graph TD { A[Initial 3D Structure] --> B{Conformational Search}; B --> C[Multiple Conformers]; C --> D{DFT Optimization}; D --> E{Frequency Analysis}; E --> F{Identify Stable Conformers}; F --> G{Single-Point Energy Refinement}; G --> H[Boltzmann Averaging]; H --> I[Final Properties]; }

Caption: Workflow for Conformational Analysis of this compound.

Vibrational Spectroscopy: Predicting and Interpreting IR and Raman Spectra

Vibrational spectroscopy is a powerful tool for identifying and characterizing molecules. Quantum chemical calculations can accurately predict vibrational frequencies and intensities, aiding in the interpretation of experimental spectra.

Experimental Protocol:

-

Frequency Calculation: Following geometry optimization of the most stable conformer(s), perform a harmonic frequency calculation at the same level of theory.

-

Frequency Scaling: Calculated harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity and basis set/method limitations. It is common practice to apply a scaling factor (typically between 0.95 and 0.98 for B3LYP) to the calculated frequencies for better agreement with experiment.

-

Spectral Visualization: Visualize the calculated IR and Raman spectra. The intensities of the peaks can help in assigning the vibrational modes.

-

Mode Assignment: Animate the normal modes to understand the nature of the vibrations (e.g., C-H stretch, Si-C stretch, C=C stretch).

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Expected Experimental Region (cm⁻¹) |

| C-H stretch (sp²) | ~3080-3020 | 3100-3000 |

| C-H stretch (sp³) | ~2980-2850 | 3000-2850 |

| C=C stretch | ~1640 | 1680-1620 |

| Si-C stretch | ~800-600 | 850-600 |

Table 1: Predicted Vibrational Frequencies for Key Functional Groups in this compound.

NMR Spectroscopy: Predicting Chemical Shifts

NMR spectroscopy is a cornerstone of chemical structure elucidation. Computational methods can predict ¹H, ¹³C, and ²⁹Si NMR chemical shifts, which can be invaluable for assigning complex spectra and distinguishing between isomers.[17][18]

Experimental Protocol:

-

GIAO Calculations: For the optimized geometry, perform a NMR calculation using the Gauge-Independent Atomic Orbital (GIAO) method. This is the most common approach for calculating NMR shielding tensors.

-

Choice of Functional and Basis Set: The accuracy of predicted NMR chemical shifts is highly dependent on the chosen level of theory. For ¹H NMR, specialized functionals like WP04 have shown good performance.[6] Larger basis sets are generally recommended.

-

Reference Compound: Calculate the absolute shielding constant for a reference compound (e.g., tetramethylsilane, TMS) at the same level of theory.

-

Chemical Shift Calculation: The chemical shift (δ) is calculated as: δ = σ_ref - σ_sample, where σ_ref is the shielding constant of the reference and σ_sample is the shielding constant of the nucleus of interest.

-

Conformational Averaging: For flexible molecules like TAMS, it is important to perform Boltzmann averaging of the chemical shifts of the stable conformers.

dot graph TD { A[Optimized Geometry] --> B{GIAO NMR Calculation}; B --> C[Shielding Tensors]; D[Reference Compound Calculation] --> E[Reference Shielding]; C & E --> F{Chemical Shift Calculation}; F --> G[Predicted NMR Spectrum]; }

Caption: Workflow for Predicting NMR Spectra of this compound.

Reactivity and Mechanistic Studies: The Case of Hydrosilylation

The allyl groups in TAMS are susceptible to a variety of reactions, with hydrosilylation being a particularly important one for the synthesis of silicon-based polymers and materials.[3][4][19][20] Quantum chemical calculations can be used to explore the reaction mechanism, identify transition states, and calculate activation energies, providing insights into the reaction kinetics and selectivity.[5][7]

Experimental Protocol:

-

Reactant and Product Optimization: Optimize the geometries of the reactants (e.g., this compound and a hydrosilane) and the expected products.

-

Transition State Search: Locate the transition state (TS) structure connecting the reactants and products. This is a first-order saddle point on the potential energy surface and has exactly one imaginary frequency. Common methods for TS searching include the Berny algorithm and Synchronous Transit-Guided Quasi-Newton (STQN) methods.

-

Intrinsic Reaction Coordinate (IRC) Calculation: Perform an IRC calculation starting from the TS structure to confirm that it connects the desired reactants and products.

-

Activation Energy Calculation: The activation energy is the energy difference between the transition state and the reactants.

-

Catalyst Effects: If the reaction is catalyzed (e.g., by a platinum complex in hydrosilylation), the catalyst must be included in the calculations. This significantly increases the computational cost but is essential for a realistic model of the reaction.

| Species | Relative Energy (kcal/mol) |

| Reactants (TAMS + H-SiR₃) | 0.0 |

| Transition State | ΔE‡ |

| Products | ΔE_rxn |

Table 2: Example of a Relative Energy Profile for a Hydrosilylation Reaction.

Conclusion and Future Directions

This guide has provided a comprehensive framework for the application of quantum chemical calculations to the study of this compound. By leveraging DFT methods, researchers can gain deep insights into its conformational preferences, spectroscopic signatures, and chemical reactivity. The workflows presented herein are not exhaustive but serve as a robust starting point for more specialized investigations.

Future computational studies on TAMS and related compounds could explore:

-

Excited State Properties: Using Time-Dependent DFT (TD-DFT) to investigate the photophysical properties of TAMS-based materials.

-

Molecular Dynamics Simulations: To study the dynamic behavior of TAMS in different environments and its interactions with other molecules.

-

Machine Learning Potentials: For large-scale simulations of TAMS-based polymers, machine learning potentials trained on quantum chemical data can offer a significant speed-up while maintaining accuracy.[21]

The continued synergy between computational and experimental chemistry will undoubtedly unlock new possibilities for the design and application of novel organosilicon materials.

References

- 1. researchgate.net [researchgate.net]

- 2. is.muni.cz [is.muni.cz]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. DFT study on the reaction mechanisms and stereoselectivities of NHC-catalyzed [2 + 2] cycloaddition between arylalkylketenes and electron-deficient benzaldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Computational NMR Prediction: A Microreview [corinwagen.github.io]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. DSpace-CRIS [zora.uzh.ch]

- 12. [PDF] Gaussian basis sets for accurate calculations on molecular systems in gas and condensed phases. | Semantic Scholar [semanticscholar.org]

- 13. 7.50. Implicit Solvation Models - ORCA 6.0 Manual [faccts.de]

- 14. 12.2 Chemical Solvent Models⣠Chapter 12 Molecules in Complex Environments: Solvent Models, QM/MM and QM/EFP Features, Density Embedding ⣠Q-Chem 5.2 Userâs Manual [manual.q-chem.com]

- 15. Solvation Models - Theoretical Chemistry [ch.nat.tum.de]

- 16. d-nb.info [d-nb.info]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Selective hydrosilylation of allyl chloride with trichlorosilane - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis of Structurally Diverse Allylsilanes via Copper-Catalyzed Regiodivergent Hydrosilylation of 1,3-Dienes [organic-chemistry.org]

- 21. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of Triallylmethylsilane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triallylmethylsilane ((C₃H₅)₃SiCH₃), a cornerstone of organosilicon chemistry, possesses a unique molecular architecture that has rendered it a valuable intermediate and building block in a multitude of applications, from polymer science to organic synthesis. This guide provides a comprehensive exploration of the discovery and historical development of this compound. It delves into the pioneering synthetic methodologies, the evolution of its characterization, and the scientific context that shaped its emergence. By examining the causality behind experimental choices and grounding the narrative in authoritative references, this document serves as an in-depth technical resource for researchers and professionals in the chemical and pharmaceutical sciences.

The Genesis of Organosilicon Chemistry: A Prelude to Discovery

The journey to this compound begins with the dawn of organosilicon chemistry in the mid-19th century. In 1863, Charles Friedel and James Crafts reported the synthesis of the first organosilane, tetraethylsilane, marking a pivotal moment in chemical history. This breakthrough laid the groundwork for a new field of study focused on compounds containing silicon-carbon bonds. The early 20th century witnessed significant progress, largely driven by the pioneering work of Frederic Kipping, who extensively utilized the newly discovered Grignard reagents to forge Si-C bonds, synthesizing a variety of alkyl and aryl silanes.[1] This era was characterized by a burgeoning interest in the unique properties and potential applications of these novel compounds.

The Advent of Allylsilanes and the Probable Emergence of this compound

While a definitive, singular publication announcing the "discovery" of this compound remains elusive in readily accessible historical records, its synthesis can be confidently placed within the broader context of the intensive research into unsaturated organosilanes that occurred in the mid-20th century. The development of synthetic methods for allylic silanes was a natural progression from the earlier work on saturated organosilanes.

The primary and most logical route for the first synthesis of this compound is the Grignard reaction . This powerful carbon-carbon bond-forming reaction, discovered by Victor Grignard in 1900, became the workhorse for organometallic synthesis.[1] The reaction of a Grignard reagent with a halosilane was the standard method for producing organosilanes during this period.

The synthesis of this compound would have involved the reaction of allylmagnesium bromide (CH₂=CHCH₂MgBr) with methyltrichlorosilane (CH₃SiCl₃) . The stoichiometry of this reaction would be crucial in determining the final product. The stepwise substitution of the chlorine atoms on the silicon center by the allyl groups would lead to the formation of this compound.

Conceptual Reaction Pathway:

Caption: Grignard synthesis of this compound.

While the exact date and researchers of the first synthesis are not definitively documented in a landmark paper, the intellectual and technical framework for its creation was firmly established by the 1940s and 1950s. During this time, chemists like D.T. Hurd were actively investigating the synthesis and properties of various unsaturated organosilanes, including vinyl and allyl derivatives. It is highly probable that this compound was first synthesized and characterized as part of these broader investigations into the reactivity of allyl Grignard reagents with various chlorosilanes.

Physicochemical Properties and Early Characterization

The early characterization of a novel compound like this compound would have relied on classical analytical techniques. These would have included:

-

Elemental Analysis: To determine the empirical formula and confirm the presence of silicon, carbon, and hydrogen in the correct ratios.

-

Boiling Point Determination: A key physical constant for liquid compounds.

-

Density Measurement: To further characterize its physical properties.

-

Refractive Index Measurement: A common technique for identifying and assessing the purity of liquid organic compounds.

With the advent of modern spectroscopic techniques, the structural elucidation of this compound became far more precise.

| Property | Value |

| Molecular Formula | C₁₀H₁₈Si |

| Molar Mass | 166.34 g/mol |

| Boiling Point | 95 °C (52 mmHg) |

| Density | 0.775 g/cm³ |

| Appearance | Clear, colorless liquid |

Data sourced from publicly available chemical databases.

The Role of this compound in Polymer Chemistry and Organic Synthesis

The historical significance of this compound lies not just in its synthesis but in its utility as a versatile chemical intermediate. The presence of three reactive allyl groups attached to a central silicon atom provides a unique platform for a variety of chemical transformations.

Crosslinking Agent in Polymer Science

One of the earliest and most significant applications of this compound is as a crosslinking agent . The allyl groups can participate in polymerization reactions, forming bridges between polymer chains. This crosslinking process enhances the mechanical strength, thermal stability, and chemical resistance of the resulting polymer.

Conceptual Workflow: Polymer Crosslinking

Caption: Role of this compound in polymer crosslinking.

Precursor to Functionalized Organosilanes

The reactivity of the allyl groups also makes this compound a valuable precursor for the synthesis of more complex, functionalized organosilanes. Through reactions such as hydrosilylation, the allyl groups can be modified to introduce a wide range of functional moieties, further expanding its synthetic utility.

Modern Synthetic Approaches and Applications

While the Grignard reaction remains a fundamental and viable method for the synthesis of this compound, modern advancements in catalysis have provided alternative and often more efficient routes to allylsilanes in general. However, for the specific case of this compound, the Grignard synthesis continues to be a primary industrial method due to its cost-effectiveness and scalability.

Today, this compound is a commercially available reagent used in a variety of fields:

-

Materials Science: As a crosslinker for silicones and other polymers to produce materials with enhanced properties.

-

Adhesives and Sealants: To improve adhesion and durability.

-

Organic Synthesis: As a starting material for the synthesis of complex organosilicon compounds.

-

Drug Development: While not a therapeutic agent itself, it can be used in the synthesis of silicon-containing molecules with potential biological activity.

Conclusion

The story of this compound is intrinsically linked to the broader history of organosilicon chemistry. While the precise moment of its discovery is not immortalized in a single, celebrated publication, its synthesis was a logical and inevitable outcome of the pioneering work in the mid-20th century. The enduring utility of the Grignard reaction for its preparation and its continued importance as a crosslinking agent and synthetic intermediate are a testament to the foundational principles of organometallic chemistry. For researchers and professionals, understanding the historical context of this seemingly simple molecule provides valuable insight into the evolution of a field that continues to shape modern science and technology.

References

Methodological & Application

The Versatile Role of Triallylmethylsilane in Radical Polymerization: Application Notes and Protocols

Introduction: Unveiling the Potential of a Multifunctional Silane

Triallylmethylsilane (TAMS) is a unique organosilicon compound featuring a central silicon atom bonded to a methyl group and three reactive allyl groups. This trifunctional structure makes TAMS a highly versatile building block in the field of polymer chemistry, particularly in radical polymerization. Its allyl groups can participate in polymerization reactions in several distinct ways, allowing it to function as a comonomer, a chain transfer agent, and a crosslinking agent. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications of this compound in radical polymerization, complete with detailed protocols and mechanistic insights. The strategic incorporation of TAMS into polymer architectures can impart unique properties, including thermal stability, hydrophobicity, and tailored network structures, making it a valuable tool for the synthesis of advanced materials.[1][2]

PART 1: this compound as a Comonomer in Radical Copolymerization

When used as a comonomer, this compound can be incorporated into polymer chains alongside other vinyl monomers. The reactivity of the allyl groups in TAMS is a critical factor governing its incorporation and the resulting copolymer structure.

Mechanism of Copolymerization

The copolymerization process can be visualized as follows:

Caption: Radical Copolymerization of a Vinyl Monomer with TAMS.

Protocol: Radical Copolymerization of Styrene and this compound

This protocol describes a general procedure for the free-radical copolymerization of styrene with this compound. The monomer feed ratio can be varied to achieve different copolymer compositions.

Materials:

-

Styrene (freshly distilled to remove inhibitor)

-

This compound (TAMS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as a radical initiator

-

Anhydrous toluene or other suitable solvent

-

Methanol or ethanol for precipitation

-

Schlenk flask or similar reaction vessel with a magnetic stirrer

-

Nitrogen or Argon source for inert atmosphere

-

Oil bath or heating mantle with temperature control

Procedure:

-

In a Schlenk flask, combine the desired amounts of styrene and this compound in anhydrous toluene. A typical starting point could be a 9:1 molar ratio of styrene to TAMS.

-

Add the radical initiator (e.g., AIBN, typically 0.1-1 mol% with respect to the total monomer concentration).

-

Seal the flask and deoxygenate the solution by bubbling with nitrogen or argon for 20-30 minutes while stirring.

-

Immerse the flask in a preheated oil bath at the desired reaction temperature (e.g., 60-80 °C for AIBN).

-

Allow the polymerization to proceed for a specified time (e.g., 6-24 hours). The reaction time will influence the final conversion and molecular weight.

-

To terminate the reaction, cool the flask to room temperature and expose the solution to air.

-

Precipitate the copolymer by slowly pouring the reaction mixture into a large excess of a non-solvent, such as methanol or ethanol, while stirring vigorously.

-

Collect the precipitated polymer by filtration and wash it with fresh non-solvent.

-

Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the copolymer composition by integrating the signals corresponding to each monomer unit.

-

Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the incorporation of both monomer units into the copolymer chain.

PART 2: this compound as a Chain Transfer Agent

Mechanism of Chain Transfer

Caption: Proposed Chain Transfer Mechanism of TAMS.

Protocol: Determining the Chain Transfer Constant of this compound (Mayo Method)

The Mayo equation is commonly used to determine the chain transfer constant of a substance.[7] This involves running a series of polymerizations with varying concentrations of the chain transfer agent and measuring the resulting number-average degree of polymerization (Xn).

Materials:

-

Monomer (e.g., Styrene, freshly distilled)

-

This compound (TAMS)

-

Radical Initiator (e.g., AIBN)

-

Solvent (e.g., Toluene)

-

Series of reaction vessels (e.g., Schlenk tubes)

Procedure:

-

Prepare a series of reaction mixtures with a constant concentration of monomer and initiator, but with varying concentrations of TAMS. Include a control reaction with no TAMS.

-

Follow the general polymerization procedure outlined in PART 1 for each reaction mixture. It is crucial to keep the monomer conversion low (<10%) for the Mayo plot to be valid.

-

After polymerization and purification, determine the number-average molecular weight (Mn) of each polymer sample using GPC.

-

Calculate the number-average degree of polymerization (Xn) for each sample using the formula: Xn = Mn / M0, where M0 is the molecular weight of the monomer.

-

Plot 1/Xn versus the ratio of the molar concentration of TAMS to the molar concentration of the monomer ([TAMS]/[M]).

-

The slope of the resulting straight line will be the chain transfer constant (Cs) for TAMS with that specific monomer under the given reaction conditions.

Data Presentation:

| [TAMS]/[M] | Mn ( g/mol ) | Xn | 1/Xn |

| 0 | Value | Value | Value |

| Ratio 1 | Value | Value | Value |

| Ratio 2 | Value | Value | Value |

| Ratio 3 | Value | Value | Value |

PART 3: this compound as a Crosslinking Agent

The trifunctional nature of TAMS makes it an excellent candidate for use as a crosslinking agent to form branched or network polymers. This can be exploited in two primary ways: the synthesis of star polymers and the creation of crosslinked polymer networks.

Application 1: Synthesis of Star Polymers via the "Arm-First" Method

In the "arm-first" method for synthesizing star polymers, linear polymer "arms" are first synthesized and then crosslinked together using a multifunctional monomer to form the core of the star.[8][9] TAMS, with its three allyl groups, can act as this crosslinking agent.

Mechanism:

-

Arm Synthesis: Linear polymer chains with a reactive end-group (e.g., a radical) are synthesized using a controlled/living radical polymerization technique such as RAFT or ATRP.[10][11]

-

Core Formation: TAMS is added to the solution of living polymer arms. The propagating radicals at the end of the arms add to the allyl groups of TAMS. As multiple arms add to a single TAMS molecule, a crosslinked core is formed, resulting in a star-shaped polymer.[8]

Caption: "Arm-First" Synthesis of Star Polymers using TAMS.

Protocol: Synthesis of Polystyrene Star Polymers with a TAMS Core

This protocol is based on the general principles of "arm-first" star polymer synthesis using RAFT polymerization.

Materials:

-

Styrene (freshly distilled)

-

RAFT agent (e.g., 2-cyano-2-propyl dodecyl trithiocarbonate)

-

AIBN

-

This compound (TAMS)

-

Anhydrous solvent (e.g., toluene or anisole)

Procedure:

-

Synthesis of Linear Polystyrene Arms:

-

In a Schlenk flask, dissolve styrene, the RAFT agent, and AIBN in the solvent.

-

Deoxygenate the solution and heat to the desired temperature (e.g., 70 °C) to initiate polymerization.

-

Monitor the reaction by taking samples for GPC analysis to track molecular weight growth and conversion.

-

Once the desired arm length (molecular weight) is achieved, cool the reaction.

-

-

Core Formation:

-

To the solution of living polystyrene arms, add a solution of TAMS in the same solvent via a syringe. The molar ratio of TAMS to polymer arms is a critical parameter that will influence the number of arms per star and the overall yield. A typical starting point is a 10:1 molar ratio of TAMS to polymer chains.

-

Deoxygenate the mixture again and continue heating at the same temperature for several hours (e.g., 12-24 hours) to allow for the crosslinking reaction to form the star polymer core.

-

-

Purification:

-

Precipitate the resulting star polymer in a large excess of a non-solvent (e.g., methanol).

-

The purification of star polymers can be challenging. It may be necessary to perform multiple precipitations or use techniques like column chromatography to separate the star polymer from unreacted arms and other byproducts.

-

Characterization:

-

GPC with Multi-Angle Light Scattering (MALS) and Refractive Index (RI) detectors: This is essential for confirming the formation of star polymers and determining their absolute molecular weight and size (radius of gyration). A successful synthesis will show a shift to a higher molecular weight peak with a relatively narrow distribution compared to the initial linear arms.

Application 2: Formation of Crosslinked Polymer Networks

TAMS can be used as a crosslinking agent in the bulk or solution polymerization of vinyl monomers to create three-dimensional polymer networks or hydrogels.[12] The degree of crosslinking can be controlled by the concentration of TAMS in the initial monomer feed.

Protocol: Synthesis of a Crosslinked Polystyrene Network

Materials:

-

Styrene (with inhibitor removed)

-

This compound (TAMS)

-

Radical Initiator (e.g., BPO, which is often used for bulk polymerization)

Procedure:

-

Prepare a homogeneous mixture of styrene, TAMS, and the radical initiator. The amount of TAMS can be varied (e.g., 1-10 mol%) to control the crosslink density.

-

Pour the mixture into a mold (e.g., between two glass plates separated by a gasket) or a reaction vessel.

-

Carefully deoxygenate the mixture.

-

Heat the setup in an oven or oil bath following a programmed temperature ramp to initiate and control the polymerization and crosslinking process. For BPO, a typical cycle might be 12 hours at 60 °C, followed by 12 hours at 80 °C, and a final post-cure at 100 °C for a few hours to ensure high conversion.

-

After the polymerization is complete, cool the mold slowly to room temperature to avoid thermal stress and cracking.

-

Demold the crosslinked polymer sheet or object.

Characterization:

-

Swellability Test: The degree of crosslinking can be qualitatively assessed by measuring the swelling of the polymer in a good solvent (e.g., toluene for polystyrene). A higher crosslink density will result in lower swelling.

-

Dynamic Mechanical Analysis (DMA): To determine the glass transition temperature (Tg) and the storage modulus in the rubbery plateau region, which is related to the crosslink density.

-